6-fluoro-4-methyl-1H-indole-2-carboxylic acid
Description
6-Fluoro-4-methyl-1H-indole-2-carboxylic acid (molecular formula: C₁₀H₈FNO₂) is a fluorinated indole derivative with a carboxylic acid group at position 2, a methyl group at position 4, and a fluorine atom at position 6 of the indole ring. Key identifiers include:
- SMILES: CC1=CC(=CC2=C1C=C(N2)C(=O)O)F
- InChIKey: IUUOGPKUINKWJC-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values for [M+H]⁺ (m/z 210.07) and other adducts are reported, supporting its characterization in mass spectrometry workflows .
The compound is primarily used in research settings, with structural analogs explored for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUOGPKUINKWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249870-64-1 | |
| Record name | 6-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic strategy for 6-fluoro-4-methyl-1H-indole-2-carboxylic acid involves multi-step organic synthesis starting from fluorinated and methylated aromatic precursors. The key approaches include:
Fischer Indole Synthesis : This classical method involves the acid-catalyzed reaction of phenylhydrazine derivatives with aldehydes or ketones to form the indole core. For the fluorinated and methyl-substituted indole, appropriately substituted phenylhydrazines or aldehydes are used to introduce the 6-fluoro and 4-methyl groups, respectively. The reaction is typically conducted under reflux in acidic media such as acetic acid or polyphosphoric acid.
Cyclocondensation of Fluorinated Precursors : Another approach involves cyclocondensation reactions where fluorinated intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) are reacted with sodium acetate and acetic acid under reflux to yield the target compound. This method allows control over regioselectivity and substitution patterns.
Cross-Coupling and Functional Group Transformations : In some synthetic schemes, palladium-catalyzed Buchwald–Hartwig amination or Suzuki coupling reactions are employed to introduce substituents on the indole ring, followed by esterification and hydrolysis steps to install the carboxylic acid at position 2.
Industrial Scale Production : Industrial methods optimize reaction parameters such as temperature, catalyst loading, and solvent choice to maximize yield and purity. Use of continuous flow reactors and chromatographic purification techniques enhance scalability and reproducibility.
Detailed Reaction Conditions and Parameters
| Condition Parameter | Optimal Value/Range | Impact on Yield and Purity |
|---|---|---|
| Temperature | 110–120°C (reflux) | Higher temperatures favor cyclization, reduce side products |
| Reaction Time | 3–5 hours | Sufficient for complete conversion without decomposition |
| Catalyst | Acetic acid (solvent & catalyst) | Promotes cyclization and electrophilic substitution |
| Sodium Acetate Loading | 2.0 equivalents | Enhances cyclization efficiency |
| Solvent | Acetic acid or DMF | Solvent polarity affects reaction rate and selectivity |
| Purification | Chromatography, recrystallization | Ensures high purity and structural integrity |
Representative Synthetic Example
Step 1: Formation of 6-fluoro-1H-indole-4-carboxylhydrazide
- React 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester with N,N-dimethylformamide dimethyl acetal and triethylamine in DMF at 100°C.
- After completion, add methanol and hydrazine hydrate, heat to 60°C, and isolate the hydrazide intermediate with ~93% yield.
Step 2: Conversion to 6-fluoro-1H-indole-4-carboxylic acid methyl ester
- React the hydrazide with 2-iodobenzoic acid in methanol/dichloromethane at 40°C.
- Workup includes aqueous sodium sulfite washing, drying, evaporation, and recrystallization to yield the methyl ester with ~78% yield.
These steps can be adapted with methylation at the 4-position and carboxylation at the 2-position to synthesize the target compound.
The electron-withdrawing fluorine at the 6-position influences the regioselectivity of electrophilic substitution, directing reactions away from the fluorinated site and favoring substitution at the 4-methyl position.
Spectroscopic validation using NMR, IR, and X-ray crystallography confirms the structural integrity and substitution pattern of the synthesized compound. Computational methods such as DFT calculations assist in predicting and rationalizing electronic effects of fluorine substitution.
Purity assessment involves chromatographic techniques and crystallographic analysis to ensure the absence of positional isomers or side products.
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine derivative, aldehyde/ketone, acid catalyst (AcOH) | 60–85 | Classical, versatile, scalable |
| Cyclocondensation | Fluorinated aldehyde, sodium acetate, acetic acid, reflux | 70–90 | High regioselectivity |
| Cross-Coupling + Esterification | Pd catalyst, substituted anilines, ester hydrolysis | 50–80 | Allows functional group diversity |
| Industrial Continuous Flow | Optimized temperature, catalyst, chromatography purification | >90 | High purity, scalable |
The preparation of this compound is achieved through well-established synthetic routes centered on Fischer indole synthesis and cyclocondensation of fluorinated intermediates. Reaction parameters such as temperature, catalyst loading, and reagent stoichiometry are critical for optimizing yield and purity. Industrial methods leverage continuous flow technology and advanced purification to produce this compound at scale. Analytical techniques including NMR and X-ray crystallography are essential for confirming structural integrity. These preparation methods provide a robust foundation for the synthesis of this biologically relevant indole derivative.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, particularly at the indole nitrogen or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry
6-Fluoro-4-methyl-1H-indole-2-carboxylic acid serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in:
- Synthesis of Indole Derivatives : It can be transformed into various derivatives that exhibit unique properties.
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic pathways.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Primary or secondary amines |
| Substitution | N-bromosuccinimide | Halogenated indole derivatives |
Biology
The compound is investigated for its biological activities, particularly in:
- Antiviral Properties : It has shown potential in inhibiting viral replication by targeting viral enzymes.
- Anticancer Activity : Research indicates that it may interfere with cancer cell proliferation by inhibiting key pathways such as PARP (Poly (ADP-ribose) polymerase), crucial for DNA repair in cancer cells.
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| HIV Integrase Inhibition | 32.37 | |
| Antiviral Activity | Not specified | |
| Anticancer Activity | Not specified | |
| Antimicrobial Activity | Not specified |
Medicine
The compound is being explored as a therapeutic agent for various diseases:
- Cancer Treatment : Its ability to inhibit cancer cell growth makes it a candidate for further development in oncology.
- Antimicrobial Development : Its antimicrobial properties suggest potential use in developing new antibiotics.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound as a promising scaffold for drug development:
- Antiviral Research : A study demonstrated that this compound effectively inhibited HIV integrase with an IC50 value of 32.37 μM, suggesting its potential as an antiviral agent targeting integrase activity .
- Anticancer Studies : Investigations into its role as a PARP inhibitor have shown promise in disrupting DNA repair mechanisms in cancer cells, indicating its therapeutic potential .
- Antimicrobial Investigations : Preliminary data suggest that the compound exhibits antimicrobial activity, warranting further exploration for antibiotic development .
Mechanism of Action
The mechanism of action of 6-fluoro-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups enhance its binding affinity to biological receptors, leading to various biological effects. For example, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Positional Isomers
- 6-Fluoro-1H-indole-3-carboxylic acid: Fluorine at position 6 and carboxylic acid at position 3.
- 4-Fluoro-1H-indole-2-carboxylic acid : Fluorine at position 4 instead of 4. This positional change reduces steric hindrance near the methyl group in the target compound .
| Compound Name | Molecular Formula | Substituent Positions (Fluorine/Carboxylic Acid) | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 6-Fluoro-4-methyl-1H-indole-2-carboxylic acid | C₁₀H₈FNO₂ | 6-F, 4-CH₃, 2-COOH | 209.18 | Reference compound |
| 6-Fluoro-1H-indole-3-carboxylic acid | C₉H₆FNO₂ | 6-F, 3-COOH | 193.15 | Carboxylic acid position; lower MW |
| 4-Fluoro-1H-indole-2-carboxylic acid | C₉H₆FNO₂ | 4-F, 2-COOH | 193.15 | Fluorine position; no methyl group |
Methoxy vs. Methyl Substitution
- 6-Fluoro-4-methoxy-1H-indole-2-carboxylic acid : Replaces the methyl group with methoxy (-OCH₃) at position 4. The methoxy group increases electron density and may enhance solubility compared to the methyl analog .
Halogen-Substituted Indole Carboxylic Acids
Chlorine Derivatives
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Chlorine at position 7 and methyl at position 3. Chlorine’s larger atomic radius and polarizability may increase intermolecular interactions compared to fluorine .
- 6-Chloro-1-methyl-1H-indole-2-carboxylic acid: Chlorine at position 6 and methyl at position 1. The N-methylation eliminates the NH group, reducing hydrogen-bond donor capacity .
| Compound Name | Molecular Formula | Substituent Positions (Halogen/Other Groups) | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | 7-Cl, 3-CH₃, 2-COOH | 223.63 | Larger halogen; different substitution pattern |
| 6-Chloro-1-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | 6-Cl, 1-CH₃, 2-COOH | 209.63 | N-methylation; Cl vs. F |
Ester Derivatives
Esterification of the carboxylic acid group is a common modification to enhance cell permeability or alter reactivity:
- Ethyl 6-fluoro-4-methyl-1H-indole-2-carboxylate: The ethyl ester derivative of the target compound.
- Methyl 6-fluoro-1H-indole-4-carboxylate : Carboxylic acid ester at position 4 instead of 2. This positional shift changes the molecule’s dipole moment and binding interactions .
Biological Activity
6-Fluoro-4-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and applications based on recent research findings.
This compound features a unique structure that enhances its biological activity. The presence of both fluorine and methyl groups contributes to its stability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication. It may bind to viral enzymes, disrupting their function and preventing the spread of infection.
- Anticancer Activity : It has shown promise in targeting cancer cell proliferation by interfering with specific signaling pathways. This includes the inhibition of PARP (Poly (ADP-ribose) polymerase), which is crucial for DNA repair in cancer cells.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| HIV Integrase Inhibition | 32.37 | |
| Antiviral Activity | Not specified | |
| Anticancer Activity (PARP inhibition) | Not specified | |
| Antimicrobial Activity | Not specified |
Case Studies
Several studies have explored the biological implications of this compound:
- HIV Integrase Inhibition : A study demonstrated that derivatives of indole-2-carboxylic acid, closely related to this compound, effectively inhibited HIV integrase activity. The binding mode analysis indicated that these compounds chelate metal ions within the active site, enhancing their inhibitory effects .
- Anticancer Research : The compound has been evaluated for its role as a PARP inhibitor in cancer treatment. By disrupting DNA repair mechanisms in cancer cells, it shows potential in enhancing the efficacy of chemotherapy agents.
- Antimicrobial Studies : Investigations into its antimicrobial properties have suggested that this compound can serve as a scaffold for developing new antibiotics against resistant strains.
Q & A
Q. Q1: What are the established synthetic routes for preparing 6-fluoro-4-methyl-1H-indole-2-carboxylic acid, and what are their critical reaction parameters?
Methodological Answer: A common approach involves cyclocondensation of fluorinated precursors with methyl-substituted intermediates. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate and acetic acid under controlled conditions can yield substituted indole carboxylic acids . Key parameters include:
- Reagent stoichiometry: 1.1 equiv of aldehyde to 1.0 equiv of thiazolidinone derivatives.
- Reaction time: 3–5 hours under reflux.
- Catalyst system: Acetic acid as both solvent and catalyst.
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C (reflux) | Higher temps reduce side products |
| Sodium acetate loading | 2.0 equiv | Enhances cyclization efficiency |
Q. Q2: How can the purity and structural integrity of the compound be validated post-synthesis?
Methodological Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm crystal structure .
- Spectroscopy:
Advanced Research Questions
Q. Q3: What mechanistic insights explain the reactivity of the fluorine substituent in electrophilic substitution reactions?
Methodological Answer: The electron-withdrawing effect of fluorine at the 6-position deactivates the indole ring, directing electrophiles to the 4-methyl-substituted position. Computational studies (DFT) can map electron density to predict regioselectivity. Experimental validation involves:
Q. Q4: How do structural modifications (e.g., methyl vs. halogen substituents) influence biological activity in related indole derivatives?
Methodological Answer:
- SAR studies: Replace 4-methyl with bulkier groups (e.g., ethyl, cyclopentyl) to assess steric effects on receptor binding .
- Fluorine bioisosterism: Compare 6-fluoro analogs with 6-chloro derivatives in antimicrobial assays (e.g., MIC against S. aureus) .
| Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 4-Methyl, 6-Fluoro | 12 µM | COX-2 inhibition |
| 4-Cyclopentyl, 6-Fluoro | 8 µM | Enhanced selectivity |
Q. Q5: How can contradictory spectral data (e.g., NMR shifts vs. X-ray) be resolved for this compound?
Methodological Answer:
- Dynamic effects: Variable-temperature NMR can reveal conformational flexibility (e.g., NH tautomerism) .
- Crystallographic validation: Compare solution-phase (NMR) and solid-state (X-ray) structures to identify solvent or packing artifacts .
- DFT calculations: Simulate NMR chemical shifts using Gaussian or ORCA software to reconcile discrepancies .
Data Analysis & Experimental Design
Q. Q6: What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
Methodological Answer:
Q. Q7: How can reaction conditions be optimized to minimize byproducts during scale-up?
Methodological Answer:
- Design of Experiments (DoE): Use a Box-Behnken model to screen variables (temperature, catalyst loading, solvent ratio).
- In-line monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
